molecular formula C12H13N3 B12059313 Pyrimethanil-d5 (phenyl-d5)

Pyrimethanil-d5 (phenyl-d5)

Cat. No.: B12059313
M. Wt: 204.28 g/mol
InChI Key: ZLIBICFPKPWGIZ-DKFMXDSJSA-N
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Description

Pyrimethanil-d5 (phenyl-d5): is an isotope-labeled analog of the anilinopyrimidine fungicide pyrimethanil. In this compound, all the phenyl protons are replaced by deuterium, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimethanil-d5 (phenyl-d5) involves the deuteration of pyrimethanil. This process typically includes the replacement of hydrogen atoms in the phenyl ring with deuterium atoms. The reaction conditions often require the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Industrial Production Methods: Industrial production of Pyrimethanil-d5 (phenyl-d5) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Pyrimethanil-d5 (phenyl-d5) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce different functional groups onto the phenyl ring .

Scientific Research Applications

Pyrimethanil-d5 (phenyl-d5) is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Pyrimethanil-d5 (phenyl-d5) is similar to that of pyrimethanil. It inhibits the enzyme methionine biosynthesis, which is essential for fungal growth. By disrupting this pathway, the compound effectively controls fungal infections. The molecular targets include enzymes involved in the methionine biosynthesis pathway .

Comparison with Similar Compounds

Uniqueness: Pyrimethanil-d5 (phenyl-d5) is unique due to its isotopic labeling, which provides distinct advantages in analytical applications. The deuterium labeling allows for precise quantification and tracing in various scientific studies, making it a valuable tool in research .

Properties

Molecular Formula

C12H13N3

Molecular Weight

204.28 g/mol

IUPAC Name

4,6-dimethyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D,7D

InChI Key

ZLIBICFPKPWGIZ-DKFMXDSJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=NC(=CC(=N2)C)C)[2H])[2H]

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C

Origin of Product

United States

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